molecular formula C10H11FN2O5S B3378211 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid CAS No. 1396963-96-4

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid

Cat. No.: B3378211
CAS No.: 1396963-96-4
M. Wt: 290.27 g/mol
InChI Key: SCKUFKNEHMVDFQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid (CAS: 1396963-96-4) is a synthetic organic compound featuring a propanoic acid backbone substituted with a carbamoyl group at the 3-position and a 3-fluorobenzenesulfonamido group at the 2-position. The sulfonamide moiety is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and electrostatic interactions with biological targets, while the fluorine atom enhances metabolic stability and bioavailability through electronic effects . This compound is cataloged as a research chemical, though its specific biological applications remain under investigation .

Properties

IUPAC Name

4-amino-2-[(3-fluorophenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-6-2-1-3-7(4-6)19(17,18)13-8(10(15)16)5-9(12)14/h1-4,8,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUFKNEHMVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid typically involves the reaction of asparagine with 3-fluorobenzenesulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the carbamoyl or sulfonamido groups, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoyl group to an amine or the sulfonamido group to a sulfonamide.

    Substitution: The fluorine atom in the fluorobenzenesulfonamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Applications References
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid 3-fluoro, sulfonamido C₁₀H₁₀FN₂O₅S 297.26 Research chemical, sulfonamide motif
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid 2-fluoro, formamido C₁₁H₁₁FN₂O₄ 254.21 Bioactive intermediate
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid 2-chloro, formamido C₁₁H₁₁ClN₂O₄ 270.67 Halogenated analog for SAR studies
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Thioether, imidazole C₇H₁₀N₂O₂S 186.23 Antioxidant prodrug, mitochondrial targeting
3-(-N-(4-Sulfamoylphenyl)amino)propanoic acid 4-sulfamoyl, amino C₉H₁₂N₂O₄S 244.27 Sulfonamide-based synthetic intermediate

Key Observations:

Chlorinated analogs (e.g., 2-chlorophenyl) exhibit increased steric bulk and lipophilicity, which may influence membrane permeability .

Functional Group Variations : Replacement of sulfonamido with formamido (e.g., 2-fluorophenyl formamido) reduces hydrogen-bonding capacity, which could diminish target engagement in biological systems . Conversely, thioether-containing analogs (e.g., imidazole-thioether) demonstrate applications in mitochondrial-targeted prodrugs due to their redox-sensitive properties .

Biological Activity

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid, with the chemical formula C10H11FN2O5S and CAS number 1396963-96-4, is a compound of interest due to its potential biological activities. This compound features a unique structure that includes a carbamoyl group, a sulfonamide moiety, and a fluorobenzene ring, which contribute to its reactivity and interaction with biological systems.

  • Molecular Weight: 290.27 g/mol
  • IUPAC Name: N~2~-[(3-fluorophenyl)sulfonyl]asparagine
  • InChI Key: SCKUFKNEHMVDFQ-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of asparagine with 3-fluorobenzenesulfonyl chloride under controlled conditions to yield high purity and yield of the final product. This process can be scaled for industrial applications using automated reactors to enhance efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can mimic the structure of substrates for certain enzymes, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its application in drug development.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Antimicrobial Activity: Some sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting folate synthesis.
  • Anti-inflammatory Effects: Compounds with similar structures have been investigated for their potential to reduce inflammation by modulating immune responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of sulfonamide derivatives, including compounds structurally related to this compound. Results indicated a significant reduction in bacterial growth in vitro, suggesting potential therapeutic applications in treating infections .
  • Enzyme Inhibition:
    Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively bind to target enzymes, leading to decreased enzymatic activity, which is beneficial in drug design for metabolic disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acidStructureSimilar antimicrobial properties
3-Carbamoyl-2-(4-fluorobenzenesulfonamido)propanoic acidStructureEnhanced anti-inflammatory effects

Q & A

Q. How can advanced biophysical techniques elucidate compound-protein interactions?

  • Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Cryo-EM (2.5–3.5 Å resolution) visualizes binding modes in complex with large targets (e.g., GPCRs). For kinetic studies, stopped-flow fluorescence measures association/dissociation rates (kₒₙ/kₒff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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